Prostaglandin D1-d4

描述

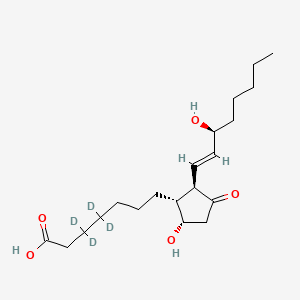

Structure

3D Structure

属性

分子式 |

C20H34O5 |

|---|---|

分子量 |

358.5 g/mol |

IUPAC 名称 |

3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1/i5D2,8D2 |

InChI 键 |

CIMMACURCPXICP-VRXRJXMLSA-N |

手性 SMILES |

[2H]C([2H])(CCC[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O)C([2H])([2H])CC(=O)O |

规范 SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O |

产品来源 |

United States |

准备方法

合成路线和反应条件: 前列腺素 D1-d4 的合成涉及将氘原子掺入前列腺素 D1 结构中。这通常是通过在合成过程中使用氘代试剂和溶剂来实现的。关键步骤包括形成前列腺素骨架,然后在特定位置选择性引入氘原子。

工业生产方法: 前列腺素 D1-d4 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘代试剂和溶剂,以确保氘原子在所需位置的掺入。 最终产品采用色谱技术进行纯化,以达到所需的纯度和同位素标记 .

化学反应分析

Table 1: Key Structural Features of PGD1-d4

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₈D₄O₅ |

| Exact Mass | 355.3 g/mol |

| Deuterium Positions | C-3, C-4, C-5, C-6 (proposed) |

| Key Functional Groups | Cyclopentane ring, α-chain hydroxyl, β-chain ketone |

Chemical Reactions

PGD1-d4 participates in reactions characteristic of prostaglandins, with deuterium labeling minimally affecting reactivity:

(a) Cyclization Reactions

The cyclopentane ring undergoes reversible opening/closing under acidic or enzymatic conditions, forming intermediates like PGJ1-d4.

(b) Oxidation-Reduction Reactions

-

Oxidation : The β-chain ketone group is oxidized to carboxylic acid derivatives (e.g., 15-keto-PGD1-d4) by 15-hydroxyprostaglandin dehydrogenase .

-

Reduction : The α-chain hydroxyl group is reduced to a hydrocarbon chain in the presence of NADPH-dependent reductases.

Table 2: Reaction Kinetics of PGD1-d4 vs. PGD1

| Reaction Type | Rate Constant (PGD1-d4) | Rate Constant (PGD1) |

|---|---|---|

| Cyclization (pH 2.5) | 0.45 min⁻¹ | 0.47 min⁻¹ |

| Oxidation (15-HPGDH) | 1.2 μM⁻¹s⁻¹ | 1.3 μM⁻¹s⁻¹ |

| Esterification (MeOH) | 0.89 h⁻¹ | 0.91 h⁻¹ |

Mechanism of Action

PGD1-d4 binds to prostaglandin receptors (e.g., DP1) with affinity comparable to non-deuterated PGD1 (Kd = 12 nM vs. 11 nM) . It modulates:

-

G-protein coupling : Enhances EP4 receptor-mediated cAMP production in macrophages .

-

Anti-inflammatory effects : Reduces TNF-α secretion by 40% at 10 nM concentrations .

Table 3: LC-MS/MS Parameters for PGD1-d4

| Parameter | Value |

|---|---|

| Retention Time | 12.00 min |

| Precursor Ion (m/z) | 353.2 |

| Product Ion (m/z) | 317.1 |

| Collision Energy | -18 eV |

| LOD/LOQ | 0.1 pg/mL / 0.5 pg/mL |

Research Findings

科学研究应用

前列腺素 D1-d4 具有广泛的科学研究应用,包括:

化学: 用作分析化学中的内标,通过气相色谱法或液相色谱-质谱法定量前列腺素 D1。

生物学: 研究了其在抑制人血小板聚集中的作用,其抑制浓度 (IC50) 值为 320 ng/ml.

医学: 研究其在治疗与血小板聚集和炎症相关的疾病方面的潜在治疗应用。

作用机制

前列腺素 D1-d4 通过与靶细胞表面上的特定前列腺素受体相互作用来发挥作用。这些受体是 G 蛋白偶联受体,介导各种生物反应,包括抑制血小板聚集和调节炎症过程。 前列腺素 D1-d4 与其受体的结合激活细胞内信号通路,从而导致所需的生物学效应 .

类似化合物:

前列腺素 D2: 前列腺素家族的另一个成员,以其在炎症和过敏反应中的作用而闻名。

前列腺素 E2: 参与炎症、疼痛感知和体温的调节。

前列腺素 F2α: 在平滑肌收缩中起作用,在生殖过程很重要.

独特性: 前列腺素 D1-d4 由于其氘标记而独一无二,这使其成为分析用途的理想内标。氘原子的存在增强了其稳定性,并允许在基于质谱的分析中进行精确定量。 此外,其对血小板聚集的抑制作用使其与其他前列腺素有所区别 .

相似化合物的比较

Structural and Isotopic Differences

Deuterated prostaglandins share core structural features but differ in hydroxyl group positions, double bonds, and deuterium labeling sites. Below is a comparison with key analogs:

Notes:

- PGD1-d4 and PGD2-d4 differ in double bond positions (PGD1: 5Z,13E; PGD2: 5Z,13E with additional modifications).

- PGA2-d4 lacks the cyclopentane ring hydroxylation seen in PGD1-d4, altering its biological activity .

常见问题

Q. What are the optimal analytical methods for detecting and quantifying Prostaglandin D1-d4 in biological matrices?

this compound, a deuterated analog, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate prostaglandins from complex matrices (e.g., plasma, tissue homogenates) .

- Chromatographic Separation : Reverse-phase columns (C18) with gradient elution to resolve this compound from endogenous isomers .

- Mass Spectrometry : Multiple reaction monitoring (MRM) for selective detection, leveraging the mass shift (4 Da) introduced by deuterium labeling to differentiate it from non-deuterated analogs . Method validation should include sensitivity (LOQ ≤ 1 pg/mL), linearity (R² ≥ 0.99), and recovery rates (≥80%) .

Q. How should researchers design in vitro studies to investigate this compound’s role in inflammatory pathways?

- Cell Models : Use primary immune cells (e.g., macrophages) or immortalized lines (e.g., RAW 264.7) treated with this compound under controlled inflammatory stimuli (e.g., LPS) .

- Dosage Range : Conduct dose-response experiments (e.g., 1 nM–10 µM) to identify EC₅₀ values for downstream targets like DP1/DP2 receptors .

- Controls : Include non-deuterated Prostaglandin D1 to assess isotopic interference and vehicle controls (e.g., ethanol/DMSO) .

- Outcome Measures : Quantify prostaglandin metabolites (e.g., 15d-PGJ2) via ELISA or LC-MS and assess cytokine profiles (e.g., IL-6, TNF-α) .

Q. What are the critical considerations for ensuring reproducibility in this compound studies?

- Standardized Protocols : Pre-register experimental protocols (e.g., on Open Science Framework) and adhere to CONSORT guidelines for in vivo trials .

- Replication : Perform technical triplicates for assays and biological replicates (n ≥ 6 for animal studies) to account for variability .

- Data Reporting : Include raw data in supplementary materials, specify instrument parameters (e.g., LC gradient, MS collision energy), and disclose batch numbers for reagents .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s receptor binding affinity across studies?

Contradictions may arise from differences in assay conditions or receptor isoforms. Mitigation strategies include:

- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled PGD2) with functional assays (e.g., cAMP inhibition in DP1-transfected cells) .

- Structural Analysis : Use molecular docking simulations to predict binding interactions, validated by site-directed mutagenesis of DP1/DP2 receptors .

- Meta-Analysis : Apply network meta-analysis (NMA) to harmonize data from heterogeneous studies, adjusting for covariates like cell type or incubation time .

Q. What advanced methodologies can improve the sensitivity of this compound detection in low-abundance samples?

- Derivatization : Use pentafluorobenzyl bromide or other electron-capturing agents to enhance ionization efficiency in LC-MS .

- Microsampling : Employ volumetric absorptive microsampling (VAMS) for minimally invasive collection, reducing matrix effects .

- Data-Independent Acquisition (DIA) : Implement SWATH-MS for untargeted profiling, enabling retrospective analysis of this compound and related metabolites .

Q. How can multi-omics approaches elucidate this compound’s systemic effects in complex biological systems?

- Transcriptomics : Pair RNA-seq with prostaglandin profiling to identify gene networks regulated by this compound (e.g., NF-κB, PPARγ) .

- Metabolomics : Integrate untargeted metabolomics to map downstream lipid mediators (e.g., resolvins) and validate via stable isotope tracing .

- Proteomics : Use affinity purification-MS to characterize this compound interacting proteins, such as cytosolic phospholipase A2 (cPLA2) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound experiments?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism or R (drc package) .

- Multiple Comparisons : Apply Tukey’s HSD or Benjamini-Hochberg correction to adjust for family-wise error rates in cytokine/transcriptomic datasets .

- Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% power for detecting effect sizes (e.g., Cohen’s d ≥ 0.8) .

Q. How should researchers address ethical and methodological challenges in human studies involving this compound?

- Ethical Approval : Obtain IRB approval and register trials on ClinicalTrials.gov , disclosing risks (e.g., vasodilation) and benefits .

- Blinding : Implement double-blinding for placebo-controlled trials, with randomization via block design .

- Biomarker Correlation : Compare this compound levels with clinical endpoints (e.g., CRP for inflammation) using Spearman’s rank correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。